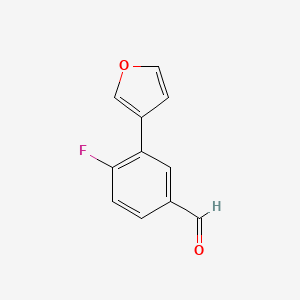

4-Fluoro-3-(furan-3-yl)benzaldehyde

説明

4-Fluoro-3-(furan-3-yl)benzaldehyde is a compound that is widely used in scientific research and industry. It is a fluorinated benzaldehyde, which is a group of three constitutional isomers of fluorinated benzaldehyde . The isomers differ in the location of the fluorine, but they have the same chemical formulas .

Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of substituted furanol and its bis-derivatives were obtained in good yields with excellent diastereo- and enantio-selectivity mediated by borontrifluoride etherate .Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-(furan-3-yl)benzaldehyde is C11H7FO2. The molecular weight is 190.17 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis

The molecular weight of 4-Fluoro-3-(furan-3-yl)benzaldehyde is 124.1124 . The boiling point is 181 °C/758 mmHg , and the density is 1.157 g/mL at 25 °C .科学的研究の応用

Organic Synthesis Applications

C-H Activation and Functionalization

Xiao-Yang Chen and E. J. Sorensen (2018) demonstrated the direct Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups. This methodology provides a pathway for the functionalization of benzaldehydes, potentially including 4-Fluoro-3-(furan-3-yl)benzaldehyde, showcasing its utility in complex organic synthesis processes (Chen & Sorensen, 2018).

Synthesis of Furan Derivatives

A novel series of tetra-substituted furan[3,2-b]pyrroles, important isosteres for the indole scaffold, were synthesized from a simple furaldehyde by K. L. Milkiewicz, D. Parks, and Tianbao Lu (2003). This divergent synthesis strategy indicates the potential for creating large libraries of furan derivatives, highlighting the versatility of furan-containing compounds in drug discovery and development (Milkiewicz et al., 2003).

Materials Science Applications

- Electrochemical Properties: Deniz Çakal et al. (2021) studied a new series of monomers in the donor-acceptor-donor array, utilizing fluorinated acceptor moieties and furan as electron donating groups. The study highlights the influence of donor units on the electrochemical and optical properties of fluorinated acceptor-based systems, which can be relevant for the development of new materials with specific electronic properties (Çakal et al., 2021).

Chemical Analysis Applications

- Fluorogenic Reagents for Amine Analysis: S. C. Beale et al. (1989) characterized 3-Benzoyl-2-quinolinecarboxaldehyde as a pre-column fluorogenic reagent for ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography with laser-induced fluorescence detection. Although not directly mentioning 4-Fluoro-3-(furan-3-yl)benzaldehyde, the research underscores the importance of benzaldehyde derivatives in enhancing the sensitivity and specificity of analytical techniques for biological and chemical analysis (Beale et al., 1989).

Safety And Hazards

将来の方向性

Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group have shown significant pharmacological properties, making them a promising area for future research . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

特性

IUPAC Name |

4-fluoro-3-(furan-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILXBDGNEOJNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C2=COC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(furan-3-yl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

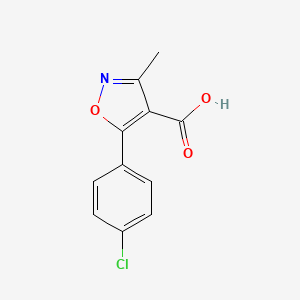

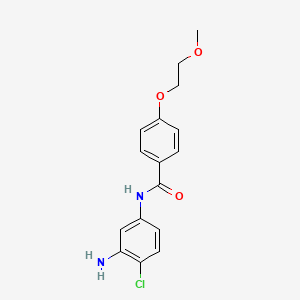

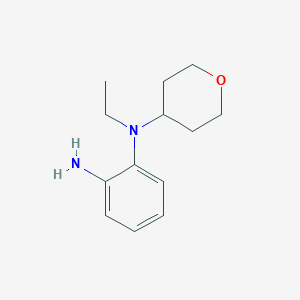

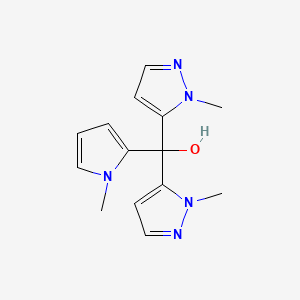

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1531259.png)

![1-[2-(3-Methylphenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531268.png)

![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B1531269.png)

![1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531271.png)

![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)